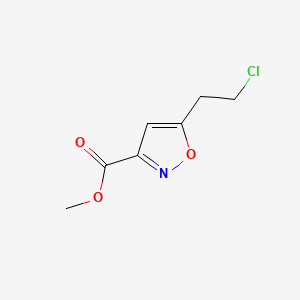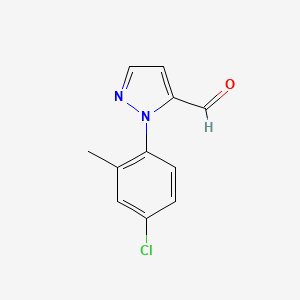
Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce oxazole N-oxides .
Aplicaciones Científicas De Investigación
Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers use this compound to study the interactions of oxazole derivatives with biological targets, which can provide insights into their mechanisms of action.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function . The oxazole ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Methyl 5-(2-iodoethyl)-1,2-oxazole-3-carboxylate: Contains an iodoethyl group, which can exhibit different reactivity compared to the chloroethyl group.
Uniqueness
Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is unique due to its specific reactivity profile, which is influenced by the presence of the chloroethyl group. This group can undergo substitution reactions more readily compared to bromo or iodo derivatives, making it a versatile intermediate for the synthesis of various compounds .
Propiedades
Fórmula molecular |
C7H8ClNO3 |
|---|---|
Peso molecular |
189.59 g/mol |
Nombre IUPAC |
methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H8ClNO3/c1-11-7(10)6-4-5(2-3-8)12-9-6/h4H,2-3H2,1H3 |
Clave InChI |
YCTJJKRUSVDMJW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC(=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)





![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)



![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)
